molecular formula C15H22N2O2S B2894972 N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide CAS No. 863017-18-9

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide

Cat. No. B2894972
CAS RN: 863017-18-9
M. Wt: 294.41
InChI Key: FMZPTZQEOZVBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide” is a chemical compound with the CAS Number 863017-18-9 . It has a molecular weight of 294.41 and a molecular formula of C15H22N2O2S .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholino group, a thiophene group, a propan-2-yl group, and a cyclopropanecarboxamide group . The exact mass is 294.140198 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 497.2±45.0 °C at 760 mmHg, and a flash point of 254.5±28.7 °C . The LogP value is 0.44, indicating its lipophilicity . The vapour pressure is 0.0±1.3 mmHg at 25°C, and the index of refraction is 1.588 .

Scientific Research Applications

Synthesis and Chemical Structure

Synthesis and Crystal Structure Analysis : Certain compounds closely related to "N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide" have been synthesized and their crystal structures determined. For example, the synthesis of compounds with antiproliferative activity against cancer cell lines involves complex condensation reactions, highlighting their potential in cancer research (J. Lu et al., 2021).

Characterization of Derivatives : The study of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes provides insights into their chemical properties and potential applications. These compounds have been characterized by various spectroscopic techniques, offering a basis for exploring the uses of similar compounds in material science or catalysis (C. Ozer et al., 2009).

Biological Activity and Applications

Antitumor Activity : Compounds structurally related to "N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide" have demonstrated significant antitumor activity. Their synthesis, structural elucidation, and biological testing against various cancer cell lines provide a template for developing new anticancer agents (Jiu-Fu Lu et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are the norepinephrine and dopamine transporters . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their synaptic levels . This effect is similar to that of methamphetamine .

Biochemical Pathways

The compound affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission .

Pharmacokinetics

The compound’s metabolism is somewhat similar to methamphetamine, involving hydroxylation, demethylation, and deamination . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one . Thiophene-2-carboxylic acid is the final major metabolic product, which is very hydrophilic and is excreted in urine . Methiopropamine and especially thiopropamine are also excreted renally, unchanged .

Result of Action

The molecular and cellular effects of the compound’s action include increased neurotransmission due to elevated synaptic levels of norepinephrine and dopamine . This can lead to various physiological effects, including increased locomotor activity .

properties

IUPAC Name

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-11(16-15(18)12-4-5-12)14(13-3-2-10-20-13)17-6-8-19-9-7-17/h2-3,10-12,14H,4-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZPTZQEOZVBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.